C5a Anaphylatoxin (37-53) (human) C5a Anaphylatoxin (37-53) (human)
Brand Name: Vulcanchem
CAS No.: 706808-05-1
VCID: VC7848128
InChI: InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N
Molecular Formula: C82H141N27O22S
Molecular Weight: 1889.2 g/mol

C5a Anaphylatoxin (37-53) (human)

CAS No.: 706808-05-1

Cat. No.: VC7848128

Molecular Formula: C82H141N27O22S

Molecular Weight: 1889.2 g/mol

* For research use only. Not for human or veterinary use.

C5a Anaphylatoxin (37-53) (human) - 706808-05-1

Specification

CAS No. 706808-05-1
Molecular Formula C82H141N27O22S
Molecular Weight 1889.2 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
Standard InChI Key WDIYGLYKOKNOQE-SWUANFAKSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N
SMILES CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N
Canonical SMILES CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N

Introduction

Structural Characteristics of C5a (37-53)

Primary Structure and Modifications

The C5a (37-53) peptide has the sequence H-Arg-Ala-Ala-Arg-Ile-Ser-Leu-Gly-Pro-Arg-Cys-Ile-Lys-Ala-Phe-Thr-Glu-OH (molecular weight: ~2.1 kDa) . The trifluoroacetate salt form is commonly used in research to enhance solubility . Key residues include:

  • Arg37 and Arg40: Critical for electrostatic interactions with receptor binding pockets.

  • Cys49: Participates in disulfide bonding, stabilizing the helical core .

Secondary and Tertiary Architecture

Full-length C5a adopts a four-helix bundle stabilized by three disulfide bonds (Cys21–Cys47, Cys22–Cys54, Cys34–Cys55) . The (37-53) fragment spans helices 3 and 4, with residues 69–74 forming a 1.5-turn C-terminal helix essential for receptor activation . Truncation or desArgination (removal of the C-terminal arginine) reduces receptor affinity by disrupting this helical motif .

Table 1: Structural Comparison of C5a and C5a (37-53)

FeatureFull-Length C5aC5a (37-53) Fragment
Length74 residues17 residues
Disulfide bonds3 (Cys21–47, Cys22–54, Cys34–55)1 (Cys49–unknown in fragment)
Key functional regionC-terminal helix (residues 69–74)Residues 37–53
Receptor bindingHigh affinity for CD88/C5L2Retains partial binding

Biological Functions and Mechanisms

Receptor Activation and Signaling

C5a (37-53) binds CD88, a GPCR expressed on neutrophils, macrophages, and endothelial cells . This interaction triggers:

  • Gαi/o-mediated pathways: Inhibits cAMP production, promoting chemotaxis and degranulation.

  • β-Arrestin recruitment: Modulates non-canonical signaling, including MAPK activation .

Cell-Specific Responses

The peptide elicits diverse effects across immune and non-immune cells:

Table 2: Biological Effects of C5a (37-53) by Cell Type

Cell TypeObserved Response
NeutrophilsAdhesion molecule upregulation, superoxide release
Mast cellsHistamine secretion, prothrombotic phenotype
Endothelial cellsVasodilation, tissue factor activation
T lymphocytesCo-stimulation, apoptosis suppression

Recent Advances and Future Directions

Structural Insights from C5a-DesArg

The desArginated form (C5a-desArg) adopts a three-helix bundle, losing the C-terminal helix required for receptor activation . This underscores the (37-53) fragment’s role in maintaining structural integrity.

Challenges in Drug Development

  • Peptide instability: PL37’s short half-life (<30 min in vivo) limits therapeutic use .

  • Receptor redundancy: C5L2’s role as a decoy receptor complicates targeting .

Emerging Strategies

  • Stapled peptides: Hydrocarbon-stapled analogs of PL37 show enhanced helicity and protease resistance .

  • Nanoparticle delivery: Liposomal encapsulation improves bioavailability in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator